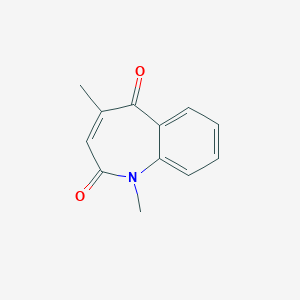

1,4-Dimethyl-1H-1-benzazepine-2,5-dione

Description

Properties

CAS No. |

16511-31-2 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1,4-dimethyl-1-benzazepine-2,5-dione |

InChI |

InChI=1S/C12H11NO2/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12(8)15/h3-7H,1-2H3 |

InChI Key |

PKJMBKGASPWRHB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)N(C2=CC=CC=C2C1=O)C |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C2C1=O)C |

Synonyms |

1,4-Dimethyl-1H-1-benzazepine-2,5-dione |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new drug candidates, particularly in the treatment of various diseases. Its structural framework allows for modifications that can enhance biological activity.

Antitubercular Activity

A study highlighted that derivatives of 1,4-benzodiazepine-2,5-diones exhibit significant anti-mycobacterial activity against tuberculosis. Compounds synthesized through a novel methodology displayed minimum inhibitory concentrations (MIC) as low as 1.55 μg/mL, indicating their potential as lead compounds for multi-drug resistant tuberculosis treatment .

Antitumor Properties

Recent research identified a derivative of 1,4-benzodiazepine-2,5-dione with potent antitumor effects against lung cancer cells. This compound was shown to induce cell cycle arrest and apoptosis while inhibiting protein synthesis in cancer cells. In vivo studies demonstrated its efficacy in preventing tumor growth in xenograft mouse models without observable toxicity .

Neuropharmacology

The compound's interaction with neurotransmitter systems has led to investigations into its potential as a neuroprotective agent.

NMDA Receptor Antagonism

Research has indicated that derivatives of 1,4-benzodiazepine-2,5-dione act as antagonists at NMDA receptors. This activity is crucial for developing treatments for neurodegenerative disorders such as Alzheimer's disease and other excitotoxicity-related conditions. Studies have shown that some derivatives possess submicromolar potency at these receptors, suggesting their potential therapeutic benefits .

Antimicrobial Activity

The benzazepine framework contributes to the antimicrobial properties of its derivatives. Research indicates that certain analogs demonstrate effectiveness against pathogens such as Escherichia coli and Plasmodium falciparum, highlighting their potential use in developing new antimicrobial agents.

Synthesis and Structural Modifications

The synthesis of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione involves various methods that allow for structural modifications to enhance biological activity.

Synthetic Routes

Common synthetic approaches include:

- Diels-Alder Reactions : Utilized for constructing the azepine ring.

- Electrophilic Substitution : Allows for the introduction of substituents that can modify activity profiles .

These synthetic methodologies facilitate the exploration of structure-activity relationships (SAR), which are critical for optimizing the pharmacological properties of the compounds.

Case Studies and Research Findings

| Study Title | Findings | Application |

|---|---|---|

| Facile synthesis of 1,4-benzodiazepine-2,5-diones | Compounds exhibited promising anti-TB activity with MIC values < 3 μg/mL | Tuberculosis treatment |

| Identification of 1,4-benzodiazepine derivatives | Potent antitumor effects; induced apoptosis in lung cancer cells | Cancer therapy |

| NMDA receptor antagonism studies | Some derivatives showed high potency at NMDA receptors | Neurodegenerative disease treatment |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Nitrogen Atoms | Key Substituents | Structural Features |

|---|---|---|---|---|---|---|

| This compound | 16511-31-2 | C₁₂H₁₁NO₂ | 201.22 | 1 | 1,4-dimethyl | Seven-membered ring, one nitrogen |

| 1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | 1133-42-2 | C₁₂H₁₄N₂O₂ | 226.25 | 2 | 1-methyl | Seven-membered ring, two nitrogens |

| 3,4-Dihydro-1-phenyl-1H-1,4-benzodiazepine-2,5-dione | 4323-59-5 | C₁₅H₁₂N₂O₂ | 252.27 | 2 | 1-phenyl | Aromatic substituent, two nitrogens |

| 4-Amino-1,3-dihydro-1,4-benzodiazepine-2,5-dione | 105655-60-5 | C₉H₉N₃O₂ | 191.19 | 2 | 4-amino | Amino functional group, two nitrogens |

Key Findings:

Ring Size and Nitrogen Content: The target compound is a monoazacyclic benzazepine (one nitrogen), whereas benzodiazepine-diones (e.g., CAS 1133-42-2) are diazacyclic (two nitrogens) . Benzodiazepine-diones, such as 3,4-dihydro-1-phenyl derivatives (CAS 4323-59-5), are structurally related but feature an additional nitrogen atom, altering their pharmacological profiles .

Substituent Effects: The 1,4-dimethyl groups in the target compound may enhance lipophilicity compared to analogs like the 4-amino-benzodiazepine-dione (CAS 105655-60-5), which has a polar amino group . Substituents like phenyl rings (CAS 4323-59-5) or amino groups (CAS 105655-60-5) can modulate receptor affinity. For example, pyrrolidine-2,5-diones with meta-CF₃ or ortho-OCH₃ substituents show varied 5-HT receptor binding .

Benzodiazepine-diones are often explored for CNS activity, but the absence of a second nitrogen in the target compound may limit similarity to classical benzodiazepines .

Preparation Methods

Cyclization Strategies via Schmidt Reaction and Diels-Alder Methodology

The Schmidt reaction, a classic method for forming nitrogen-containing heterocycles, has been employed in the synthesis of benzazepine derivatives. For instance, substituted naphthalene-1,4-diones undergo Schmidt reactions with hydrazoic acid () under acidic conditions to yield benzazepine-dione scaffolds . Adapting this approach for 1,4-dimethyl-1H-1-benzazepine-2,5-dione would require a suitably substituted precursor, such as 4-methyl-1,2-naphthoquinone. Treatment with trimethylsilyl azide () and a Lewis acid catalyst like boron trifluoride () could facilitate cyclization, introducing the lactam and diketone functionalities characteristic of the target compound .

Similarly, Diels-Alder reactions between electron-deficient dienophiles (e.g., maleic anhydride) and conjugated dienes derived from substituted benzene rings offer a pathway to construct the seven-membered azepine core. Subsequent oxidation and methylation steps would install the 1,4-dimethyl groups . While these methods are theoretically plausible, yields and regioselectivity depend heavily on substituent positioning and reaction conditions.

Catalytic Cascade Reactions Using Transition Metal Catalysts

Modern catalytic strategies, such as those reported for 1,4-benzodiazepine-5-ones, provide a template for synthesizing structurally related compounds. A one-pot synthesis involving molybdenyl acetylacetonate () and copper(II) trifluoromethanesulfonate () enables the formation of seven-membered heterocycles via nitrene intermediates . Applied to this compound, this method would involve:

-

Nitrene Formation : Reaction of an o-nitrobenzoyl chloride derivative with an allylamine to generate an N-allylamide intermediate.

-

C–H Insertion and Rearrangement : Catalytic mediation by and promotes nitrene insertion into a C–H bond, followed by C=C bond rearrangement.

-

Cyclization : Intramolecular amidation forms the benzazepine-dione core .

This cascade approach achieves moderate to high yields (up to 90%) for analogous compounds, suggesting its viability for the target molecule . Key advantages include operational simplicity and compatibility with diverse substituents.

Platinum-Catalyzed Synthesis from Intermediate Precursors

A protocol for synthesizing 1,4-benzodiazepine-2,5-diones using hexachloroplatinic acid () as a catalyst offers another route . The general procedure involves:

-

Intermediate Preparation : Synthesis of a dihydroquinoline precursor via condensation of anthranilic acid derivatives with allylamines.

-

Cyclization : Heating the intermediate in tetrahydrofuran () with (15 mol%) under reflux induces cyclization to form the benzazepine-dione framework .

-

Workup : Extraction with ethyl acetate (), washing with sodium carbonate (), and purification via column chromatography yield the final product .

For this compound, methylation at the N1 and C4 positions would occur during the allylamine substitution or via post-cyclization alkylation. Reported yields for similar compounds range from 59.9% to 66.8%, with melting points between 188–281°C .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

| Method | Catalyst/Reagents | Yield | Conditions | Advantages |

|---|---|---|---|---|

| Schmidt Reaction | , | ~50%* | Acidic, 80°C | Well-established mechanism |

| Catalytic Cascade | , | Up to 90% | One-pot, reflux | High efficiency, broad substrate scope |

| Platinum-Catalyzed | 60–67% | , reflux | Mild conditions, scalable |

*Estimated based on analogous reactions .

Challenges and Optimization Opportunities

-

Regioselectivity : Controlling the position of methyl groups during cyclization remains challenging. Directed ortho-metalation or protective group strategies may improve selectivity .

-

Catalyst Cost : Platinum and molybdenum catalysts are expensive. Exploring iron- or nickel-based alternatives could enhance cost-efficiency .

-

Purification : The compound’s low solubility in common solvents complicates isolation. Gradient crystallization or advanced chromatographic techniques (e.g., HPLC) may be necessary .

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 1,4-Dimethyl-1H-1-benzazepine-2,5-dione, and how can purity be ensured?

- Methodological Answer : A fluorous synthesis approach, as described in fluorous-tagged libraries, enables efficient purification using fluorous solid-phase extraction (F-SPE). This method minimizes side products and improves yield by leveraging fluorous-fluorous interactions . For purity validation, combine HPLC with UV detection (220–340 nm, characteristic of diketopiperazine derivatives) and LC-MS to confirm molecular weight and absence of impurities .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps include:

- Growing high-quality crystals via vapor diffusion in polar solvents (e.g., methanol/water).

- Collecting intensity data with a synchrotron source for high-resolution analysis.

- Refining the structure using SHELXL’s robust algorithms for small molecules, ensuring accurate bond lengths and angles .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR, focusing on methyl group resonances (δ ~1.5–2.5 ppm for CH) and diketopiperazine carbonyl signals (δ ~165–175 ppm). Reference spectral libraries like mzCloud for comparison .

- MS : High-resolution ESI-MS confirms molecular formula (CHNO) with exact mass matching theoretical values (e.g., 190.2 g/mol) .

Advanced Research Questions

Q. How can computational models (e.g., QSAR) predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Build a QSAR model using descriptors like molecular weight, logP, and electrostatic potential. Train the model on a dataset of 59 benzodiazepine-dione analogs with known HDM2 antagonist activities .

- Validate predictions via molecular docking (e.g., CDOCKER in Discovery Studio) to assess binding affinity to target proteins like HDM2. Prioritize derivatives with hydrogen-bonding interactions to key residues (e.g., His96 in HDM2) .

Q. How can contradictory bioassay results (e.g., antiviral vs. cytotoxic activity) be resolved?

- Methodological Answer :

- Perform dose-response assays (IC) under standardized conditions (e.g., H1N1 virus in MDCK cells) to distinguish antiviral efficacy from cytotoxicity .

- Use orthogonal assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) to confirm specificity. For example, compound 3 in marine Streptomyces showed IC = 41.5 μM against H1N1 but no cytotoxicity at ≤100 μM .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Employ chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) in key cyclization steps to control stereochemistry .

- Validate enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or CD spectroscopy, comparing optical rotation to literature values (e.g., albonoursin derivatives) .

Q. How can structural modifications enhance metabolic stability without compromising activity?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., Cl at position 6) to reduce oxidative metabolism. For example, 6-chloro analogs show improved half-lives in microsomal assays .

- Replace labile methyl groups with trifluoromethyl to enhance steric hindrance and metabolic resistance .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Re-evaluate solubility using standardized protocols (e.g., shake-flask method in PBS pH 7.4).

- Cross-reference with PubChem data (logP ~1.44), which predicts low aqueous solubility but high solubility in DMSO or ethanol .

Q. Why do X-ray and NMR data sometimes conflict in stereochemical assignments?

- Methodological Answer :

- Reconcile differences using Mosher’s method (for absolute configuration) or NOESY NMR to confirm spatial arrangements .

- Validate with computational methods (e.g., DFT-based NMR chemical shift calculations) .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Exact Mass | 190.2 g/mol | |

| logP | ~1.44 | |

| Antiviral IC (H1N1) | 6.8–41.5 μM | |

| Solubility (DMSO) | >10 mM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.